molecular formula C23H30N4O2 B15104010 N-[5-(1H-benzimidazol-2-yl)pentyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B15104010
M. Wt: 394.5 g/mol
InChI Key: MAIHEHTXAWZCFI-UHFFFAOYSA-N
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Description

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that features both benzimidazole and pyrrole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring, which can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole and pyrrole rings can be oxidized under specific conditions, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the benzimidazole and pyrrole rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the benzimidazole ring.

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with various molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting cellular processes. The pyrrole ring can interact with enzymes and receptors, modulating their activity. Together, these interactions can lead to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Pyrrole derivatives: Compounds such as pyrrolnitrin, known for its antifungal properties.

Uniqueness

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is unique due to its combination of benzimidazole and pyrrole moieties, which confer a distinct set of biological activities. This dual functionality makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C23H30N4O2

Molecular Weight

394.5 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C23H30N4O2/c28-22(18-23(11-16-29-17-12-23)27-14-6-7-15-27)24-13-5-1-2-10-21-25-19-8-3-4-9-20(19)26-21/h3-4,6-9,14-15H,1-2,5,10-13,16-18H2,(H,24,28)(H,25,26)

InChI Key

MAIHEHTXAWZCFI-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)NCCCCCC2=NC3=CC=CC=C3N2)N4C=CC=C4

Origin of Product

United States

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